molecular formula C21H19N5O8S B6172586 PTP inhibitor V dihydrate CAS No. 2649087-82-9

PTP inhibitor V dihydrate

Cat. No. B6172586
CAS RN: 2649087-82-9
M. Wt: 501.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PTP inhibitor V dihydrate (PTP-IV-2H2O) is an orally active, non-covalent, reversible inhibitor of protein tyrosine phosphatases (PTPs). It is a small molecule that has been used in a variety of laboratory studies to investigate the role of PTPs in biological processes. PTPs are important enzymes that regulate a wide range of cellular functions, including cell growth, differentiation, and apoptosis. PTP-IV-2H2O has been shown to be a potent and selective inhibitor of the PTP family, and its use in laboratory studies has enabled researchers to gain a better understanding of the role of PTPs in biological processes.

Scientific Research Applications

PTP inhibitor V dihydrate has been widely used in laboratory studies to investigate the role of PTPs in various biological processes. It has been used to study the role of PTPs in cell signaling, cell proliferation, apoptosis, and other cellular processes. PTP inhibitor V dihydrate has also been used to investigate the role of PTPs in diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, PTP inhibitor V dihydrate has been used to study the effects of PTP inhibitors on the activity of other enzymes and proteins involved in signal transduction pathways.

Mechanism of Action

PTP inhibitor V dihydrate is a reversible inhibitor of PTPs, which means it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. The inhibitor binds to the active site of the PTP and forms a covalent bond with the enzyme, preventing it from catalyzing its normal reaction. The inhibitor also binds to other proteins involved in signal transduction pathways, such as protein kinases, and prevents them from carrying out their normal functions.
Biochemical and Physiological Effects
PTP inhibitor V dihydrate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate signal transduction pathways. It has also been shown to inhibit the activity of other enzymes involved in signal transduction pathways, such as protein kinases. PTP inhibitor V dihydrate has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

PTP inhibitor V dihydrate is a highly selective and potent inhibitor of PTPs, making it an ideal tool for laboratory studies. It is easily synthesized from commercially available precursors and is relatively stable in aqueous solution. Furthermore, PTP inhibitor V dihydrate is non-toxic and has low bioavailability, making it safe to use in laboratory studies. However, PTP inhibitor V dihydrate is not a very potent inhibitor of other enzymes involved in signal transduction pathways, such as protein kinases, and it may not be suitable for use in studies of these enzymes.

Future Directions

There are several potential future directions for the use of PTP inhibitor V dihydrate in laboratory studies. For example, it could be used to investigate the role of PTPs in disease states such as cancer and diabetes. Additionally, it could be used to study the effects of PTP inhibitors on other enzymes involved in signal transduction pathways, such as protein kinases. Furthermore, PTP inhibitor V dihydrate could be used to investigate the role of PTPs in other biological processes, such as cell differentiation and development. Finally, PTP inhibitor V dihydrate could be used in combination with other PTP inhibitors to investigate the synergistic effects of multiple PTP inhibitors on cellular processes.

Synthesis Methods

PTP inhibitor V dihydrate is synthesized from a commercial source of 4-phenyl-2-thiazolethione (PTT). PTT is reacted with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in an aqueous solution to form the PTP inhibitor V dihydrate. The reaction is carried out at room temperature and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is complete after stirring for 6 hours. The product is then isolated by filtration and recrystallized from methanol to yield PTP inhibitor V dihydrate in the form of white crystals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of PTP inhibitor V dihydrate involves the reaction of 2,4-dichloro-5-nitrophenol with 2-aminothiazole followed by the reaction with ethyl chloroformate and sodium hydroxide to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrophenol", "2-aminothiazole", "ethyl chloroformate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-nitrophenol and 2-aminothiazole in ethanol and heat the mixture at reflux temperature for 4 hours.", "Step 2: Cool the reaction mixture and filter the solid product obtained.", "Step 3: Dissolve the solid product in a mixture of water and ethanol.", "Step 4: Add ethyl chloroformate dropwise to the reaction mixture while stirring at room temperature.", "Step 5: Add sodium hydroxide solution to the reaction mixture and stir for 2 hours.", "Step 6: Filter the solid product obtained and wash with water and ethanol.", "Step 7: Dry the product under vacuum to obtain PTP inhibitor V dihydrate." ] }

CAS RN

2649087-82-9

Product Name

PTP inhibitor V dihydrate

Molecular Formula

C21H19N5O8S

Molecular Weight

501.5

Purity

97

Origin of Product

United States

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